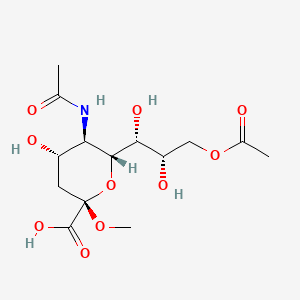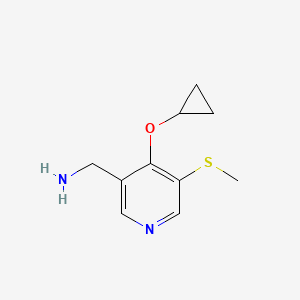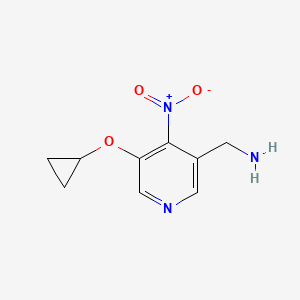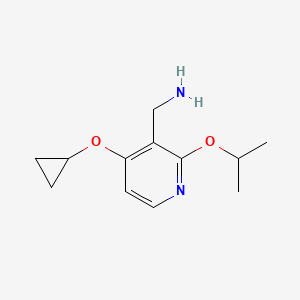
(4-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanamine is a chemical compound with the molecular formula C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with cyclopropoxy and isopropoxy groups, as well as a methanamine group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (4-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound can vary, but the general approach involves the coupling of appropriate precursors to form the desired product.
Chemical Reactions Analysis
(4-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles.
Scientific Research Applications
(4-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways The exact mechanism can vary depending on the context of its useThe pathways involved can include signal transduction, metabolic processes, or other cellular functions .
Comparison with Similar Compounds
(4-Cyclopropoxy-2-isopropoxypyridin-3-YL)methanamine can be compared with other similar compounds, such as:
(4-Cyclopropoxy-3-isopropoxypyridin-2-YL)methanamine: This compound has a similar structure but with different substitution positions on the pyridine ring.
N-(pyridin-2-yl)amides: These compounds share the pyridine ring structure but have different functional groups attached.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but with additional functional groups and different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it valuable for various research applications.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(4-cyclopropyloxy-2-propan-2-yloxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C12H18N2O2/c1-8(2)15-12-10(7-13)11(5-6-14-12)16-9-3-4-9/h5-6,8-9H,3-4,7,13H2,1-2H3 |
InChI Key |
QBBDYHVLMLFKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1CN)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


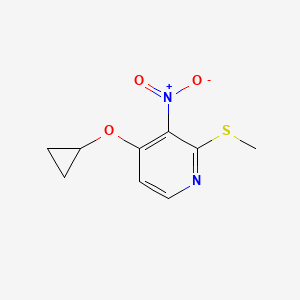
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-[(E)-(2-ethoxyphenyl)methylidene]aniline](/img/structure/B14807013.png)
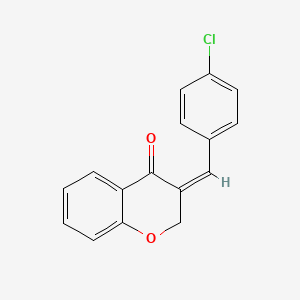
![benzyl N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]carbamate;hydrochloride](/img/structure/B14807029.png)

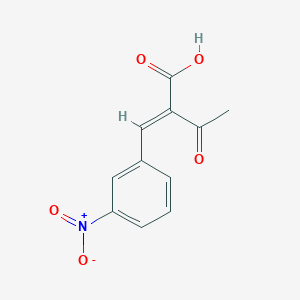
![N-[(E)-1-(4-bromophenyl)ethylideneamino]-2,2-diphenylacetamide](/img/structure/B14807051.png)
